molecular formula C23H23N3O2 B5560291 N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide

Cat. No. B5560291
M. Wt: 373.4 g/mol
InChI Key: YWQLYWNAWBCIIE-SIKLNZKXSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide often involves multi-step organic reactions. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized via a Passerini three-component reaction, which involves an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water, yielding quantitative outcomes (Taran et al., 2014). This example demonstrates the type of synthetic approach that might be applicable to the target compound, highlighting the efficiency of multi-component reactions in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of compounds akin to N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide reveals intricate details about bond lengths, angles, and conformational preferences. For example, the structural analysis of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate showed that bond lengths and angles are within expected ranges, indicating a nearly planar conformation for non-H atoms (Wen et al., 2006). Such detailed structural analysis is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving compounds like N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide often include transformations that are key to their potential biological activities. The synthesis and evaluation of novel anilidoquinoline derivatives for treating Japanese encephalitis revealed significant antiviral and antiapoptotic effects, demonstrating the chemical's reactivity and utility in medicinal contexts (Ghosh et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their formulation and application. The crystal structure analysis provides insights into the compound's stability and reactivity, which are critical for designing drugs with optimal absorption and efficacy.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with other functional groups, and stability under various conditions, are fundamental to understanding the compound's behavior in biological systems. For instance, the synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one derivatives highlight the importance of the compound's chemical properties in its biological activities (Chen et al., 2013).

Scientific Research Applications

Chemosensors for Biological and Environmental Monitoring

One of the research applications involves the development of chemosensors, such as the synthesis of a highly selective turn-on chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions. This chemosensor, based on quinoline and pyridine components, showcases the utility of complex acetamides in creating sensitive and reversible sensors for essential metal ions, which are vital for numerous biological processes and environmental monitoring (Park et al., 2015).

Pharmacological Investigations

Research into the structure and activity relationships of acetamide derivatives, particularly those related to opioid receptors, represents another significant application. Studies have explored various acetamide derivatives for their potential as kappa-opioid agonists, offering insights into the synthesis and biological evaluation of these compounds for therapeutic purposes (Barlow et al., 1991). This research is crucial for developing new analgesics and treatments for pain management.

Antimalarial Activity

The synthesis and evaluation of compounds with antimalarial properties, including those related to quinoline and acetamide structures, highlight the potential of these chemicals in addressing global health challenges. The investigation into antimalarial activity and quantitative structure-activity relationships of specific derivatives demonstrates the ongoing search for effective treatments against resistant strains of malaria (Werbel et al., 1986).

Adsorption and Extraction Applications

The application of acetamide derivatives in the adsorption and recovery of precious metals from solutions showcases their utility in separation and purification technologies. Studies on the use of polymeric resins impregnated with novel acetamide ligands for the adsorption of palladium(II) from hydrochloric acid solutions reveal the potential of these compounds in resource recovery and environmental remediation (Turanov et al., 2017).

properties

IUPAC Name

N-[(3S,4R)-4-(4-methylphenyl)-1-(quinoline-2-carbonyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-15-7-9-17(10-8-15)19-13-26(14-22(19)24-16(2)27)23(28)21-12-11-18-5-3-4-6-20(18)25-21/h3-12,19,22H,13-14H2,1-2H3,(H,24,27)/t19-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQLYWNAWBCIIE-SIKLNZKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide

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